molecular formula C14H21N3O2 B5421352 N-(4-ethoxyphenyl)-4-methyl-1-piperazinecarboxamide

N-(4-ethoxyphenyl)-4-methyl-1-piperazinecarboxamide

Cat. No.: B5421352
M. Wt: 263.34 g/mol
InChI Key: WHQUIXMQAOATKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-methyl-1-piperazinecarboxamide is a chemical compound that is commonly known as EPPA. It is a piperazine derivative that has been synthesized by researchers in recent years. EPPA has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

EPPA has potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit anxiolytic and antidepressant-like effects in animal models. EPPA has also been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of EPPA is not fully understood. However, it has been suggested that EPPA acts as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. EPPA has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
EPPA has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. EPPA has also been shown to modulate the activity of the HPA axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

EPPA has several advantages for use in lab experiments. It is a relatively simple and easy to synthesize compound, which makes it readily available for research purposes. EPPA has also been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of EPPA in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its pharmacological effects.

Future Directions

There are several future directions for research on EPPA. One potential avenue of research is the development of EPPA-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of the role of EPPA in the regulation of stress responses and its potential therapeutic effects in the treatment of anxiety disorders. Further research is also needed to fully understand the pharmacological effects of EPPA and its mechanism of action.
Conclusion
In conclusion, EPPA is a piperazine derivative that has potential applications in various research fields. Its synthesis method is simple and efficient, and it has been found to exhibit anxiolytic and antidepressant-like effects in animal models. EPPA has several biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. There are several future directions for research on EPPA, including the development of EPPA-based drugs for the treatment of neurodegenerative diseases and the investigation of its potential therapeutic effects in the treatment of anxiety disorders.

Synthesis Methods

EPPA can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 4-methylpiperazine with ethoxybenzamide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure EPPA.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-19-13-6-4-12(5-7-13)15-14(18)17-10-8-16(2)9-11-17/h4-7H,3,8-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQUIXMQAOATKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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